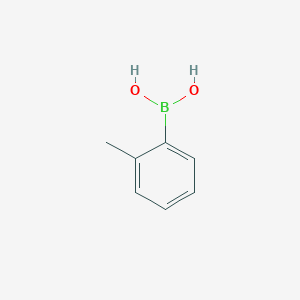

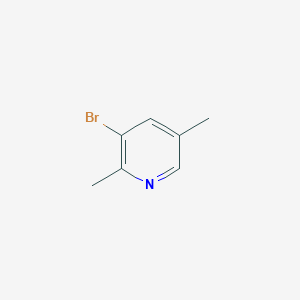

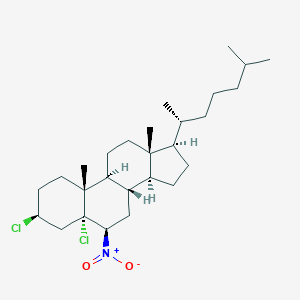

![molecular formula C13H19ClN2O B107944 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol CAS No. 32229-98-4](/img/structure/B107944.png)

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol” is a compound that has been described as a selective h5-HT 1D antagonist . It displays 60-fold selectivity over h5-HT 1B, and exhibits little or no affinity for a range of other receptor types .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code:1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2 . This indicates the presence of 13 carbon atoms, 19 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom in the molecule . Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.76 . It is a powder at room temperature . The melting point is between 84-85 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Impurity Standards

This compound is used as an impurity standard in pharmaceutical testing . Impurity standards are crucial for determining the purity and quality of pharmaceutical products. They help in identifying and quantifying impurities in drug substances, which is vital for ensuring safety and efficacy.

Antidepressant Research

The compound is related to the API family of Trazodone Hydrochloride , which is a type of antidepressant. Therefore, it could be used in research related to the development and improvement of antidepressant medications.

Biological Activity Studies

Some compounds similar to “3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol” have been studied for their biological activity . Although the specific compound doesn’t show antifungal activity against certain strains, it could still be used in biological activity studies to understand its interactions with various biological systems.

Neurotransmitter Research

The compound is a selective h5-HT 1D antagonist , which means it blocks the action of serotonin (a neurotransmitter) at the 5-HT 1D receptor. This makes it useful in research related to neurotransmitters and can help in understanding diseases related to the nervous system.

Material Science

Given its specific physical and chemical properties, such as its melting point and molecular weight , this compound could be used in material science research. It could help in studying the properties of similar compounds and how they interact with other substances.

Chemical Synthesis

The compound could be used as a building block in chemical synthesis . Its specific structure could make it useful in the synthesis of other complex molecules.

Wirkmechanismus

Target of Action

The primary target of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is the 5-HT1D receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and inhibits the release of neurotransmitters .

Mode of Action

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol acts as a selective antagonist at the 5-HT1D receptor . This compound displays 60-fold selectivity over the 5-HT1B receptor, indicating a strong preference for the 5-HT1D receptor .

Biochemical Pathways

The antagonism of the 5-HT1D receptor by 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol can affect various biochemical pathways. The 5-HT1D receptor is involved in the regulation of serotonin release, and thus, blocking this receptor can lead to increased levels of serotonin in the synaptic cleft . This can impact various downstream effects related to mood, appetite, and sleep.

Result of Action

The molecular and cellular effects of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol’s action are largely dependent on its antagonism of the 5-HT1D receptor. By blocking this receptor, it can modulate the serotonergic system and potentially influence physiological processes such as mood regulation .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOVZUZZHTZBSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCO)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954065 |

Source

|

| Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |

CAS RN |

32229-98-4 |

Source

|

| Record name | NSC85390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

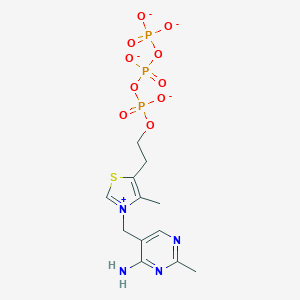

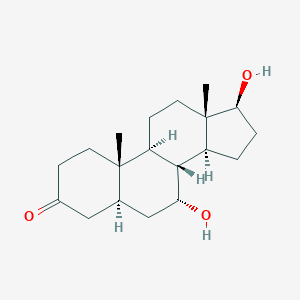

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)

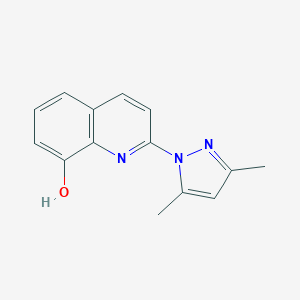

![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)